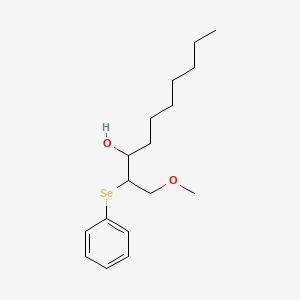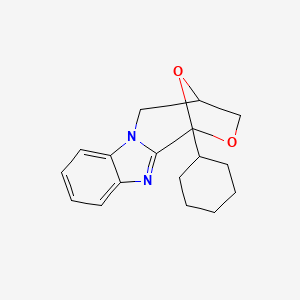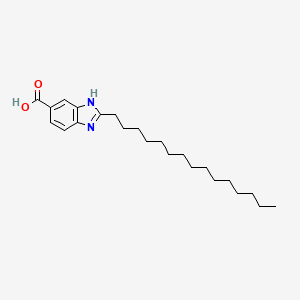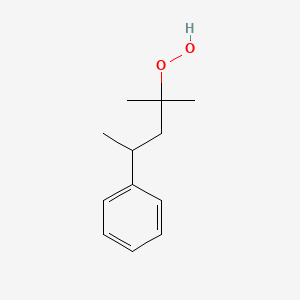
2-Methyl-4-phenylpentane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenylpentane-2-peroxol is an organic peroxide compound characterized by its unique structure, which includes a peroxol group attached to a pentane chain with methyl and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylpentane-2-peroxol typically involves the reaction of 2-Methyl-4-phenylpentane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using controlled amounts of hydrogen peroxide and catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to prevent decomposition and ensure the stability of the peroxol compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-phenylpentane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of ketones or aldehydes.
Reduction: Reduction of the peroxol group can yield alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where the peroxol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-Methyl-4-phenylpentane-2-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and oxidative stress.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in polymerization processes and as a stabilizer in certain industrial applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenylpentane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved include:
Oxidative Stress Pathways: Activation of cellular defense mechanisms against oxidative damage.
Signal Transduction Pathways: Modulation of signaling pathways that respond to oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-phenylpentane: Lacks the peroxol group, making it less reactive in oxidation reactions.
4-Phenylpentane-2-peroxol: Similar structure but without the methyl group, affecting its reactivity and stability.
Uniqueness
2-Methyl-4-phenylpentane-2-peroxol is unique due to the presence of both methyl and phenyl groups, which influence its chemical reactivity and stability. The peroxol group makes it a potent oxidizing agent, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
78484-97-6 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(4-hydroperoxy-4-methylpentan-2-yl)benzene |
InChI |
InChI=1S/C12H18O2/c1-10(9-12(2,3)14-13)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3 |
Clé InChI |
QRQWPQULMMWMGT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)OO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


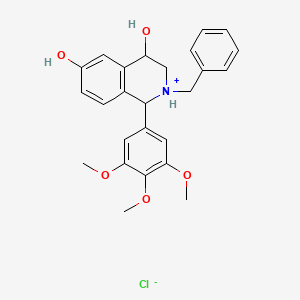
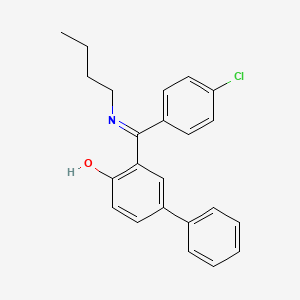
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
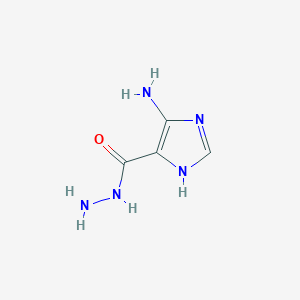
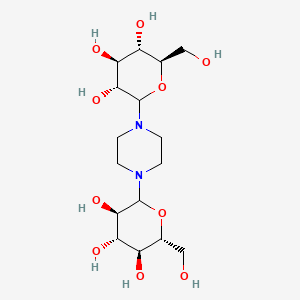
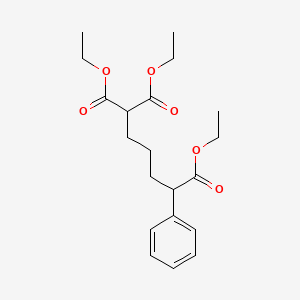
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)


